molecular formula C30H24N4O2 B5065369 N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide

N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide

カタログ番号 B5065369
分子量: 472.5 g/mol
InChIキー: CETBSFKZTJPRBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-angiogenic properties, making it a promising candidate for cancer treatment.

作用機序

The mechanism of action of N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 involves the inhibition of several kinases that are involved in tumor growth and angiogenesis. Specifically, this compound has been shown to inhibit the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to inhibiting RAF kinase, this compound has also been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis. This can help to prevent the formation of new blood vessels that are necessary for tumor growth. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of using N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 in lab experiments is its specificity for certain kinases, such as RAF kinase and VEGFR-2. This can help to minimize off-target effects and improve the accuracy of the results. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and dosage used.

将来の方向性

There are several future directions for research on N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006. One area of interest is the development of new analogs or derivatives of this compound that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of the potential use of this compound 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in treating other diseases beyond cancer.

合成法

N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several scientific publications, and the process typically involves the use of organic solvents and catalysts.

科学的研究の応用

N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. This compound has also been investigated for its potential use in treating other diseases, such as psoriasis and rheumatoid arthritis.

特性

IUPAC Name

N-[4-[5-benzamido-1-(2-methylphenyl)pyrazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O2/c1-21-10-8-9-15-27(21)34-28(32-30(36)24-13-6-3-7-14-24)20-26(33-34)22-16-18-25(19-17-22)31-29(35)23-11-4-2-5-12-23/h2-20H,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBSFKZTJPRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。